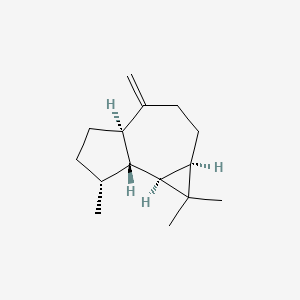
(+)-Aromadendrene
Übersicht
Beschreibung
Aromadendrene is a sesquiterpenoid, a class of terpenoids characterized by their structure consisting of three isoprene units. It is a natural product found in various plants, including eucalyptus trees, guava leaves, and cannabis. Aromadendrene is known for its earthy, wood-like aroma and has been studied for its potential therapeutic properties, including anti-inflammatory, antibacterial, and anti-cancer effects .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Aromadendren kann durch verschiedene Verfahren synthetisiert werden. Ein bemerkenswerter synthetischer Weg beinhaltet die Verwendung von (-)-Perillaldehyd als Ausgangsmaterial. Die Synthese umfasst Schritte wie Cyclisierungs- und Umlagerungsreaktionen, um den charakteristischen Dimethyl-Cyclopropan-Ring zu bilden, der mit einem Hydroazulenskelett verschmolzen ist .
Industrielle Produktionsmethoden: Die industrielle Produktion von Aromadendren erfolgt in der Regel durch Extraktion aus natürlichen Quellen, wie z. B. dem ätherischen Öl von Eukalyptus-Bäumen. Das Öl wird destilliert, und Aromadendren wird durch fraktionierte Destillation und Reinigungsverfahren isoliert .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Aromadendren unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Aromadendren kann oxidiert werden, um sauerstoffhaltige Derivate zu bilden, wie z. B. Alkohole und Ketone.
Reduktion: Reduktionsreaktionen können Aromadendren in seine entsprechenden Kohlenwasserstoffe umwandeln.
Substitution: Aromadendren kann Substitutionsreaktionen eingehen, insbesondere am Cyclopropanring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird häufig für Reduktionsreaktionen verwendet.
Substitution: Halogenierungsmittel wie Brom können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Führt zur Bildung von Verbindungen wie Globulol und Viridiflorol.
Reduktion: Produziert Kohlenwasserstoffe wie Ledene.
Substitution: Resultiert in halogenierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Aromadendren wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht:
Chemie: Wird als chirales Ausgangsmaterial für die Synthese von Duftstoffen und Pheromonen verwendet.
Biologie: Wird auf seine antibakteriellen und entzündungshemmenden Eigenschaften untersucht.
Medizin: Wird auf seine potenziellen krebshemmenden Wirkungen und seine Rolle bei der Verbesserung der Bioverfügbarkeit anderer therapeutischer Verbindungen untersucht.
5. Wirkmechanismus
Aromadendren übt seine Wirkungen durch verschiedene Mechanismen aus:
Antibakteriell: Die exocyclische Methylengruppe in Aromadendren verleiht antibakterielle Eigenschaften, indem sie bakterielle Zellmembranen stört.
Entzündungshemmend: Aromadendren wirkt auf Serotonin- und Dopaminrezeptoren, fördert die Freisetzung von Serotonin und reduziert Entzündungen.
Krebshemmend: Es interagiert mit verschiedenen molekularen Zielen, einschließlich Enzymen, die an Zellproliferation und Apoptose beteiligt sind.
Wirkmechanismus
Aromadendrene exerts its effects through several mechanisms:
Antibacterial: The exocyclic methylene group in aromadendrene confers antibacterial properties by disrupting bacterial cell membranes.
Anti-inflammatory: Aromadendrene acts on serotonin and dopamine receptors, promoting the release of serotonin and reducing inflammation.
Anti-cancer: It interacts with various molecular targets, including enzymes involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Aromadendren ist unter den Sesquiterpenoiden aufgrund seiner spezifischen Struktur und biologischen Aktivitäten einzigartig. Zu ähnlichen Verbindungen gehören:
Alloaromadendren: Ein Stereoisomer mit ähnlichen Eigenschaften, aber unterschiedlicher räumlicher Anordnung.
Globulol: Ein sauerstoffhaltiges Derivat mit bemerkenswerter antibakterieller Aktivität.
Viridiflorol: Ein weiteres sauerstoffhaltiges Sesquiterpenoid mit entzündungshemmenden Eigenschaften
Aromadendren zeichnet sich durch seine Kombination aus antibakteriellen, entzündungshemmenden und krebshemmenden Aktivitäten aus, was es zu einer Verbindung von großem Interesse in verschiedenen Bereichen der Forschung und Industrie macht.
Eigenschaften
IUPAC Name |
(1aR,4aR,7R,7aR,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11+,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYNGVSTWVVPIC-XVIXHAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CCC2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862020, DTXSID80881253 | |
| Record name | (+/-)-Aromadendrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Aromadendrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80881253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489-39-4, 72747-25-2 | |
| Record name | Aromadendrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=489-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Aromadendrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aromadendrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072747252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Aromadendrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Aromadendrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80881253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1aR-(1aα,4aα,7α,7aβ,7bα)]-decahydro-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoic acid](/img/structure/B7782814.png)
![[2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate](/img/structure/B7782825.png)
![3,4,6a,10-tetrahydroxy-6,7-dihydroindeno[2,1-c]chromen-9-one](/img/structure/B7782837.png)
![3-[(E)-2-[[(5R,6R,8aR)-Decahydro-6alpha-hydroxy-5alpha-hydroxymethyl-5,8aalpha-dimethyl-2-methylenenaphthalen]-1-yl]ethenyl]furan-2(5H)-one](/img/structure/B7782839.png)
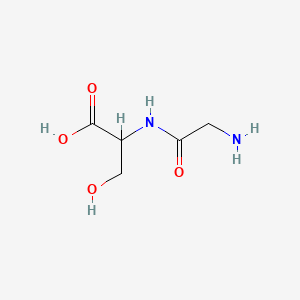
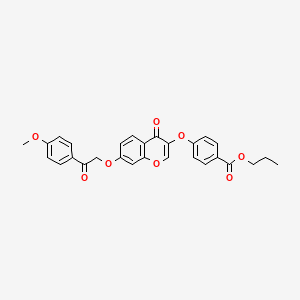
![4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B7782851.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione](/img/structure/B7782853.png)
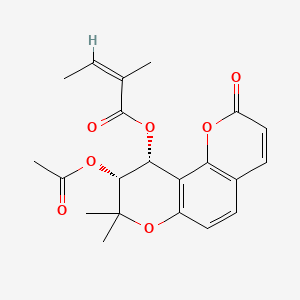
![(2Z)-6-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B7782869.png)
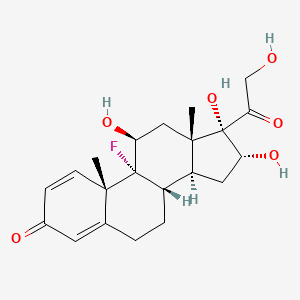
![(3R)-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B7782882.png)
![ethyl (8,8-dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-4-yl)acetate](/img/structure/B7782884.png)
![2-(7,8-Dihydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one](/img/structure/B7782894.png)
